BenchChemオンラインストアへようこそ!

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid

PROTAC CRBN E3 ligase

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid (CAS 2229976-16-1) is a heterobifunctional building block that integrates a cereblon (CRBN) E3 ligase-recruiting lenalidomide-derived warhead with a carboxylic acid-terminated oxyacetic acid linker. Classified as an E3 ligase ligand–linker conjugate , it enables direct amide coupling to a target protein ligand without requiring a separate linker attachment step, serving as a streamlined PROTAC precursor.

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
CAS No. 2229976-16-1
Cat. No. B1460014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid
CAS2229976-16-1
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)O
InChIInChI=1S/C15H14N2O6/c18-12-5-4-10(14(21)16-12)17-6-9-8(15(17)22)2-1-3-11(9)23-7-13(19)20/h1-3,10H,4-7H2,(H,19,20)(H,16,18,21)
InChIKeyWJZXODCLCFQYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid (CAS 2229976-16-1) – PROTAC CRBN Ligand-Linker Building Block Procurement Guide


2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid (CAS 2229976-16-1) is a heterobifunctional building block that integrates a cereblon (CRBN) E3 ligase-recruiting lenalidomide-derived warhead with a carboxylic acid-terminated oxyacetic acid linker. Classified as an E3 ligase ligand–linker conjugate , it enables direct amide coupling to a target protein ligand without requiring a separate linker attachment step, serving as a streamlined PROTAC precursor. The compound bears a 1-oxoisoindolin (lenalidomide-type) core, distinguishing it from the 1,3-dioxoisoindolin (thalidomide-type) core found in the most common direct analog, Thalidomide-O-COOH (Cereblon Ligand 3, CAS 1061605-21-7) . The molecular formula is C15H14N2O6, molecular weight 318.28 g/mol, with a commercially available standard purity of 98% (HPLC) supported by batch-specific NMR, HPLC, and GC QC data .

Why 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid Cannot Be Replaced by Generic CRBN Ligand-Linker Conjugates


Although multiple CRBN-recruiting ligand–linker conjugates share the glutarimide warhead and a pendant carboxylic acid, the core isoindolinone oxidation state, linker attachment vector, and resulting neosubstrate degradation profile differ materially. Thalidomide-O-COOH (Cereblon Ligand 3) possesses a 1,3-dioxoisoindolin (phthalimide) ring, which yields ~10-fold weaker CRBN binding (IC50 ~30 μM vs ~3 μM for the lenalidomide scaffold) [1] and is associated with higher SALL4 degradation—a teratogenicity-relevant neosubstrate [2]. Pomalidomide-based linkers use a 4-amino exit vector rather than the 4-oxyacetic acid ether, altering ternary complex geometry and linker physicochemical properties [3]. Non-IMiD alternatives such as phenyl-glutarimide 4′-oxyacetic acid and PD 4′-oxyacetic acid offer improved hydrolytic stability but lack the extensive clinical validation and neosubstrate selectivity characterization established for lenalidomide-core PROTACs . Even among lenalidomide 4-position conjugates, the specific oxyacetic acid linker length and rigidity uniquely balance hydrophilicity and conformational freedom—directly affecting PROTAC degradation efficiency as shown by QCA570, which achieves pM-level cellular activity . These structural differences are not interchangeable without altering ternary complex formation kinetics, degradation selectivity, and ultimately biological outcome.

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid – Head-to-Head Quantitative Differentiation Evidence


CRBN Binding Affinity: Lenalidomide Core vs. Thalidomide Core – ~10-Fold Differential

The lenalidomide-derived 1-oxoisoindolin core confers approximately 10-fold stronger binding to the CRBN–DDB1 complex compared to the thalidomide-derived 1,3-dioxoisoindolin core. In a thermal melt shift assay using the CRBN–DDB1 complex, lenalidomide exhibited an IC50 of ~3 μM, whereas thalidomide showed an IC50 of ~30 μM [1]. Pomalidomide, another 1,3-dioxoisoindolin-based ligand, gave an IC50 of ~3 μM [1]; however, pomalidomide uses a 4-amino attachment point, not the 4-oxyacetic acid ether present in the target compound, making direct linker geometry comparisons invalid. The target compound preserves the lenalidomide 1-oxoisoindolin core with a 4-oxyacetic acid linker, maintaining the ~10-fold affinity advantage over analogous thalidomide-O-COOH conjugates at the CRBN binding step.

PROTAC CRBN E3 ligase Binding Affinity

Neosubstrate Selectivity: Reduced SALL4 Degradation Risk with Lenalidomide Core vs. Thalidomide/Pomalidomide Cores

A critical safety differentiation in PROTAC design is the degree of off-target neosubstrate degradation, particularly of the teratogenicity-associated transcription factor SALL4. Lenalidomide has been shown to possess the lowest SALL4 degradation activity among clinically used thalidomide derivatives [1]. In the Nature Communications 2023 study, lenalidomide and its 6-position-modified derivatives demonstrated SALL4 degradation substantially weaker than pomalidomide and thalidomide [1]. Specifically, pomalidomide induced strong degradation of both IKZF1 and SALL4, whereas lenalidomide preferentially degraded IKZF1 with markedly lower SALL4 activity [1]. PROTACs built using lenalidomide-derived ligands retained this neosubstrate selectivity profile [1]. This means that PROTACs synthesized from 2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid are expected to exhibit reduced SALL4 degradation compared to those built from thalidomide-O-COOH or pomalidomide-based linkers.

Neosubstrate Selectivity SALL4 Teratogenicity IMiD

Hydrolytic Stability: 1-Oxoisoindolin Core Superiority Over Phthalimide Core

The 1-oxoisoindolin (isoindolinone) core exhibits superior hydrolytic stability compared to the 1,3-dioxoisoindolin (phthalimide) core found in thalidomide-O-COOH. The compound EM-12 (2-(2,6-dioxopiperidin-3-yl)phthalimidine), which shares the 1-oxoisoindolin scaffold with the target compound, is reported to be 'much more stable for hydrolysis' than thalidomide . This enhanced stability arises from the replacement of one phthalimide carbonyl with a methylene group, reducing susceptibility to nucleophilic ring-opening hydrolysis. Both phenyl-glutarimide 4′-oxyacetic acid and PD 4′-oxyacetic acid have been explicitly marketed as exhibiting 'improved stability to hydrolysis compared with PROTACs synthesized using IMiD analogs' , confirming that the glutarimide–phthalimide scaffold instability is a recognized limitation of thalidomide-based PROTAC precursors. The target compound's 1-oxoisoindolin core provides intermediate hydrolytic stability between the labile phthalimide and the fully non-IMiD phenyl-glutarimide alternatives.

Hydrolytic Stability Chemical Stability PROTAC Isoindolinone

Molecular Properties: Reduced MW and Balanced Lipophilicity Compared to Thalidomide-O-COOH

The target compound has a molecular weight of 318.28 g/mol (C15H14N2O6), which is 14.0 g/mol lower than Thalidomide-O-COOH (332.27 g/mol, C15H12N2O7) . This difference arises from the replacement of one carbonyl oxygen in the isoindoline ring with two hydrogen atoms (1-oxo vs. 1,3-dioxo), reducing both molecular weight and hydrogen bond acceptor count. The lower MW of the lenalidomide-derived building block directly translates to a proportionally lower MW contribution to the final PROTAC molecule, which is critical because PROTACs frequently exceed the 700 Da threshold for oral bioavailability. PD 4′-oxyacetic acid (264.24 g/mol) and phenyl-glutarimide 4′-oxyacetic acid (263.25 g/mol) are even smaller but lack the extensive clinical and preclinical validation of lenalidomide-based CRBN ligands .

Molecular Weight Lipophilicity Drug-Like Properties PROTAC Design

PROTAC Efficacy Track Record: QCA570 Achieves Picomolar Cellular Activity Using a Lenalidomide-Derived Linker

PROTAC molecules built using lenalidomide-derived ligand–linker modules have demonstrated exceptional degradation potency in peer-reviewed studies. QCA570, a BET degrader that uses a lenalidomide-derived CRBN ligand with a linker attachment (Lenalidomide-I), achieves an IC50 of 10 nM for the BRD4 BD1 protein and inhibits cell growth in MV4;11, MOLM-13, and RS4;11 leukemia cell lines with IC50 values of 8.3 pM, 62 pM, and 32 pM, respectively . QCA570 effectively degrades all BET-BRD proteins at concentrations as low as 30 pM and achieves complete and durable tumor regression in leukemia xenograft models at well-tolerated dose schedules . This potency benchmark demonstrates that lenalidomide-core PROTACs can achieve pM-range cellular degradation, supporting the selection of the lenalidomide-based 4-oxyacetic acid building block for degrader programs targeting high-value oncology targets.

PROTAC BET Degrader BRD4 QCA570 DC50

Commercial Availability and QC: Batch-Traceable 98% Purity with Multi-Technique Characterization

The target compound is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Sigma-Aldrich (via Achemblock) also lists the compound at 98% purity with storage at 0–8°C . This level of QC characterization exceeds what is typically available for less common PROTAC building blocks and directly supports reproducibility in degrader synthesis. In contrast, Thalidomide-O-COOH is typically offered at ≥95% purity , and PD 4′-oxyacetic acid at ≥95% (HPLC) . The 98% purity specification reduces the risk of introducing impurities that could interfere with the final amide coupling step or confound cellular degradation assays.

Quality Control Purity NMR HPLC Procurement

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid – Recommended Research and Industrial Application Scenarios


BET Family and Kinase PROTAC Development Requiring Picomolar Cellular Potency

For degrader programs targeting BRD2/3/4, BTK, or Aurora kinases where sub-nanomolar DC50 values are required for therapeutic differentiation, the lenalidomide-core 4-oxyacetic acid building block provides a validated path to pM-level cellular activity. The QCA570 precedent demonstrates that lenalidomide-derived PROTACs targeting BET proteins achieve IC50 values of 8.3–62 pM in leukemia cell lines [1], outperforming pomalidomide-based comparators that typically operate in the nM to sub-μM range . The carboxylic acid terminus enables direct amide coupling to amine-functionalized target warheads without additional linker chemistry steps, simplifying synthetic routes and reducing the number of purification steps required .

PROTAC Programs Where Minimizing SALL4-Mediated Teratogenicity Risk Is Critical

In degrader discovery programs targeting non-oncology indications (e.g., neurodegeneration, inflammation) or where developmental toxicity must be avoided, the lenalidomide core offers the lowest SALL4 degradation activity among all IMiD-based CRBN ligands [1]. The Nature Communications 2023 study demonstrated that lenalidomide-based PROTACs retain the favorable neosubstrate selectivity of lenalidomide—degrading therapeutic targets (IKZF1, IKZF3, CK1α) while sparing the teratogenicity-associated SALL4 [1]. In contrast, pomalidomide-based PROTACs non-selectively degrade both IKZF1 and SALL4, introducing potential developmental toxicity liabilities that may complicate regulatory approval or limit in vivo dosing. Selecting the lenalidomide 4-oxyacetic acid building block is thus a rational chemistry choice to mitigate this specific off-target risk.

Scale-Up and SAR Campaigns Requiring High Batch-to-Batch Reproducibility

The target compound's 98% purity specification with multi-technique QC (NMR, HPLC, GC) [1] directly supports reproducible SAR exploration and scale-up synthesis. The 1-oxoisoindolin core's superior hydrolytic stability relative to the phthalimide core reduces the risk of compound degradation during storage (−20°C to 4°C) and amid coupling conditions, minimizing the formation of inactive byproducts that could confound activity data. For industrial teams synthesizing PROTAC libraries or scaling lead degraders to gram quantities for in vivo studies, the improved chemical stability translates to higher isolated yields and more reliable structure–activity correlations across synthesis batches.

Oral Bioavailability-Optimized PROTAC Design Leveraging Reduced Molecular Weight

With PROTAC molecules frequently exceeding MW 800 Da, every gram of MW reduction in the E3 ligase ligand–linker module is pharmacokinetically valuable. The 14 g/mol MW advantage of the target compound over Thalidomide-O-COOH [1], combined with the absence of one H-bond acceptor, contributes to more favorable drug-like properties when conjugated to high-MW target ligands. This is particularly relevant for oral PROTAC development programs where the final degrader molecule is approaching the limits of Lipinski's Rule of 5, and the lenalidomide building block provides measurable—though incremental—improvements in permeability and solubility potential.

Quote Request

Request a Quote for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.